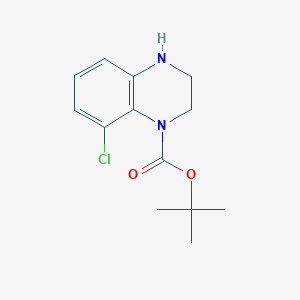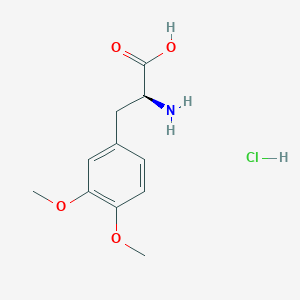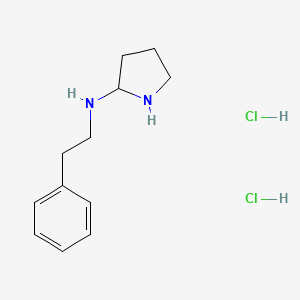
2-Phenyl-2-(Pyrrolidin-1-Yl)Ethan-1-Amine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-pyrrolidinylethylamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 and a molecular weight of 263.21 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a phenyl group and a pyrrolidine ring, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride typically involves the reaction of 2-phenyl-2-pyrrolidinylethylamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-Phenyl-2-pyrrolidinylethylamine and hydrochloric acid
Catalysts: None typically required
Purification: Crystallization or recrystallization from ethanol or methanol
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-pyrrolidinylethylamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-Phenyl-2-pyrrolidinylethylamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler structure lacking the pyrrolidine ring.
2-Pyrrolidinylethylamine: Lacks the phenyl group.
Phenylpyrrolidine: Similar structure but different functional groups.
Uniqueness
2-Phenyl-2-pyrrolidinylethylamine dihydrochloride is unique due to its combined phenyl and pyrrolidine structures, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H20Cl2N2 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
N-(2-phenylethyl)pyrrolidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H |
InChI Key |
FUEINXZUOYRDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)NCCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)
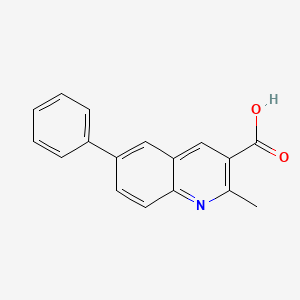
![5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B11853039.png)

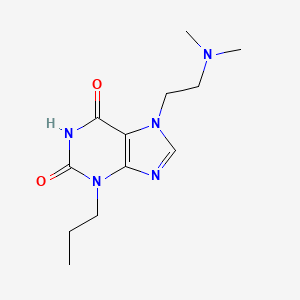
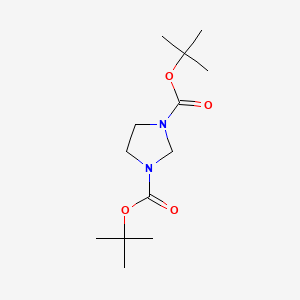
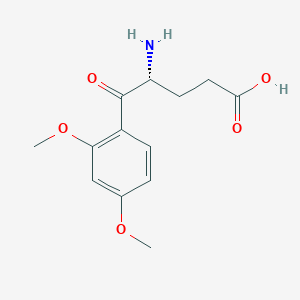
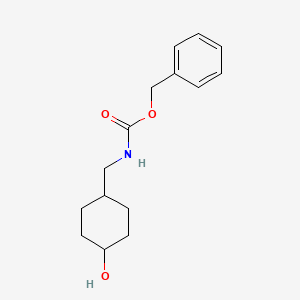

![9-phenylfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11853103.png)

